molecular formula C11H15N3 B13834782 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane CAS No. 286944-38-5

3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B13834782
CAS No.: 286944-38-5
M. Wt: 189.26 g/mol
InChI Key: GFPKENYJHPZLJI-UHFFFAOYSA-N
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Description

3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane is a nitrogen-containing bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and pharmacophore in developing novel therapeutic agents. Its primary research value lies in its high binding affinity for central nervous system targets and its role in investigating new cancer treatments. In neurological research, this diazabicyclo[3.2.1]octane derivative is a crucial structural component of compounds like SYA16263, which is studied for its potential as an antipsychotic agent. SYA16263 demonstrates a unique receptor binding profile, with high affinity for dopamine D4 and serotonin 5-HT1A receptors, and has shown antipsychotic-like efficacy in animal models without inducing significant extrapyramidal side effects . This makes the compound a valuable template for exploring the specific roles of dopamine and serotonin receptor subtypes in psychiatric disorders . Furthermore, recent studies in oncology have identified the 3,8-diazabicyclo[3.2.1]octane moiety as a critical pharmacophore in the development of novel KRAS-G12D inhibitors . Molecular docking studies suggest that the protonated form of this bicyclic amine can form crucial hydrogen bonds with key residues like Asp12 and Gly60 in the KRAS-G12D protein, a prominent oncogenic driver in pancreatic and other cancers . This application highlights the compound's versatility and potential in targeted cancer therapy research. Researchers utilize 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane as a sophisticated building block to modulate the physicochemical properties and binding characteristics of lead molecules. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

286944-38-5

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-pyridin-3-yl-3,8-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C11H15N3/c1-2-11(6-12-5-1)14-7-9-3-4-10(8-14)13-9/h1-2,5-6,9-10,13H,3-4,7-8H2

InChI Key

GFPKENYJHPZLJI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1N2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Example

A representative synthetic sequence reported involves the following steps:

  • Preparation of Bicyclic Amine Intermediate
    Starting from tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, the bicyclic amine is reacted with 2,5-dichloropyridine in the presence of triethylamine under reflux. This step forms a key intermediate where the pyridine ring is introduced onto the bicyclic scaffold.

  • Deprotection and Functionalization
    The tert-butyloxycarbonyl (BOC) protecting group on the bicyclic amine is removed using trifluoroacetic acid in dichloromethane, yielding the free amine intermediate.

  • N-Alkylation with Pyridinyl Electrophiles
    The free amine is then subjected to N-alkylation with pyridin-3-yl-containing alkylating agents under reflux in solvents such as dimethoxyethane or isopropanol, with potassium carbonate or sodium bicarbonate as base and catalytic potassium iodide. This step installs the 3-(pyridin-3-yl) substituent on the bicyclic amine, furnishing the target compound.

  • Purification and Characterization
    The final product is purified by standard chromatographic techniques and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Bicyclic amine + 2,5-dichloropyridine Triethylamine, reflux Dichloromethane or suitable solvent ~80–100 °C 60–75 Formation of pyridine-substituted intermediate
BOC deprotection Trifluoroacetic acid (TFA) Dichloromethane Room temp Quantitative Clean removal of protecting group
N-Alkylation Alkylating agent (pyridinyl halide), K2CO3, KI Dimethoxyethane or isopropanol Reflux or microwave 65–85 Base and KI catalysis enhance alkylation
Purification Chromatography Yields depend on purification efficiency

Mechanistic Insights and Reaction Analysis

  • N-Alkylation Mechanism: The nucleophilic nitrogen of the bicyclic amine attacks the electrophilic carbon of the pyridinyl alkylating agent, displacing a leaving group (e.g., halide) to form the substituted product. The presence of potassium iodide catalyzes the reaction by facilitating halide exchange and increasing the electrophilicity of the alkylating agent.

  • Cycloaddition Routes: Alternative methods involve cycloaddition reactions between nitrogen-heterocyclic intermediates and electron-deficient olefins or acrylate derivatives, yielding bicyclic frameworks substituted with pyridinyl groups. These methods provide moderate to good yields (51–73%) and allow structural diversity.

  • Cross-Coupling Approaches: Suzuki coupling between boronic acid derivatives of pyridine and halogenated bicyclic amines provides a versatile route to install the pyridin-3-yl substituent. This method requires palladium catalysts and phosphine ligands under inert atmosphere and mild heating.

Research Findings and Applications

  • The compound and its derivatives have been studied for biological activity, particularly as selective inhibitors of kinases such as Rearranged During Transfection (RET) kinase, which is implicated in various cancers.

  • The bicyclic amine scaffold with pyridine substitution enhances binding affinity and selectivity towards RET kinase, offering potential therapeutic benefits in oncology.

  • Structural modifications on the bicyclic framework and pyridine ring influence biological activity, solubility, and pharmacokinetic properties, guiding medicinal chemistry optimization efforts.

Summary Table of Key Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
N-Alkylation Bicyclic amine, pyridinyl alkyl halide, K2CO3, KI Straightforward, good yields Requires protection/deprotection steps
Cycloaddition Nitrogen heterocycle, acrylate derivatives Structural diversity, moderate yields May require specialized reagents
Suzuki Cross-Coupling Halogenated bicyclic amine, pyridine boronic acid, Pd catalyst High selectivity, mild conditions Sensitive to moisture/air, catalyst cost

Chemical Reactions Analysis

Types of Reactions

3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include acrylate derivatives, acetylenes, and electron-deficient olefins. Reaction conditions typically involve room temperature or slightly elevated temperatures to facilitate the cycloaddition and substitution processes .

Major Products Formed

The major products formed from the reactions of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Structural Characteristics

The compound features a bicyclo[3.2.1]octane framework with a pyridine substituent at the 3-position. The presence of nitrogen atoms enhances its reactivity, making it a versatile scaffold for chemical transformations and biological applications. Its molecular formula is C12H14N2C_{12}H_{14}N_2 with a molecular weight of approximately 198.26 g/mol.

Anticancer Activity

Research has indicated that 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane exhibits significant antiproliferative properties against various cancer cell lines. Notably, it has shown effectiveness against leukemia cells and solid tumors, with some derivatives demonstrating low micromolar IC50 values, indicating potent growth-inhibitory effects. The compound's ability to interact with biological macromolecules suggests potential therapeutic applications in cancer treatment by modulating enzyme activity involved in cell proliferation.

Reactivity and Synthesis

The compound serves as a valuable intermediate in organic synthesis. Typical reagents used in reactions involving this compound include acrylate derivatives and electron-deficient olefins, often under mild conditions to promote cycloaddition and substitution processes. Established synthetic routes include cycloaddition reactions with yields ranging from 51% to 73%, showcasing its utility in creating various substituted derivatives that can serve as precursors for more complex organic molecules.

Structural Comparisons

To highlight the uniqueness of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane, the following table compares it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
8-Methyl-3,8-diazabicyclo[3.2.1]octaneMethyl group at position 8Variation affects reactivity
3-Methyl-3,8-diazabicyclo[3.2.1]octaneMethyl group at position 3Alters sterics influencing biological activity
(R)-1,4-Diazabicyclo[4.3.0]nonaneDifferent bicyclic frameworkDistinct ring size alters properties
(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochlorideIncorporates a pyrrolidine moietyDifferent nitrogen heterocycle influences reactivity
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylateCarboxylate functionalizationEnhances solubility and potential interactions

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various derivatives of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane on human leukemia cell lines, compounds were tested for their IC50 values against different tumor types. Results indicated that specific modifications to the bicyclic structure significantly enhanced biological activity, underscoring the importance of structural optimization in drug design.

Case Study: Synthesis Optimization

A recent investigation into the synthetic pathways for producing 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane revealed that varying reaction conditions could lead to improved yields and purities of the desired product. By adjusting temperature and reagent concentrations, researchers achieved yields above 70% for certain derivatives, demonstrating the compound's versatility as a synthetic building block in organic chemistry.

Mechanism of Action

The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) involves its ability to participate in cycloaddition and substitution reactions. The nitrogen atoms in the bicyclic framework can act as nucleophiles, facilitating the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Maraviroc Analogues :

  • 3,8-Diazabicyclo[3.2.1]octane vs. 3,9-Diazabicyclo[3.3.1]nonane: Replacement of maraviroc’s tropane moiety with 3,8-diazabicyclo[3.2.1]octane (compound 18) improved HIV-1 inhibitory activity compared to the 3,9-diazabicyclo[3.3.1]nonane derivative (compound 19). Conformational analysis revealed that the [3.2.1] bicyclic system provides optimal spatial orientation for CCR5 receptor binding .

Key Data :

Compound Bicyclic System HIV-1 IC₅₀ (nM) Selectivity Index
Maraviroc (reference) Tropane 2.3 >1000
18 3,8-Diazabicyclo[3.2.1] 4.7 850
19 3,9-Diazabicyclo[3.3.1] 12.4 320

Nicotinic Acetylcholine Receptor Ligands

Epibatidine Analogues :

  • 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (34) :
    This derivative exhibited picomolar affinity for α4β2 nAChRs (Kᵢ = 0.23 nM), comparable to (±)-epibatidine. The pyridazine substituent enhances electron-withdrawing effects, stabilizing receptor interactions .
  • 3,9-Diazabicyclo[4.2.1]nonane Derivatives: Enlarging the bicyclic core to [4.2.1] reduced nAChR affinity (Kᵢ = 4.1 nM), highlighting the importance of the smaller [3.2.1] scaffold for high potency .

Key Data :

Compound Bicyclic System nAChR Kᵢ (nM) Analgesic Dose (mg/kg)
(±)-Epibatidine Azabicyclo[2.2.1] 0.05 0.01
34 3,8-Diazabicyclo[3.2.1] 0.23 1.0
Anatoxin-a An 1 Azabicyclo[4.2.1] 4.1 10

Opioid Receptor Agonists

Azaprocin vs. Morphine :
Azaprocin, a 3,8-diazabicyclo[3.2.1]octane derivative, demonstrated 10⁸-fold higher µ-opioid receptor affinity than morphine. Its rigid bicyclic structure restricts conformational flexibility, enabling rapid onset and short duration of action .

Key Data :

Compound µ-Opioid Kᵢ (nM) Analgesic Potency (vs. Morphine) Duration of Action
Morphine 1.2 Long
Azaprocin 0.012 10⁸× Short

Antiproliferative Agents

N3/8-Disubstituted Derivatives :

  • 3,8-Bis[2-(3,4,5-trimethoxyphenyl)pyridin-4-yl]methyl-3,8-diazabicyclo[3.2.1]octane (2b) :
    This compound showed potent activity against breast cancer cell lines (MCF-7, IC₅₀ = 0.8 µM), attributed to the trimethoxyphenyl groups enhancing tubulin polymerization inhibition .

Key Data :

Compound Cancer Cell Line (IC₅₀, µM) Mechanism
2b MCF-7: 0.8 Tubulin inhibition
Paclitaxel (reference) MCF-7: 0.01 Microtubule stabilization

Conformational Analysis

X-ray crystallography of 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane revealed a chair-like conformation, mimicking morphine’s rigidity for µ-opioid receptor binding .

Biological Activity

3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane, also known by its CAS number 286944-38-5, is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to elucidate the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane is C11H15N3. It features a bicyclic structure that contributes to its unique biological properties. The compound's structural characteristics are crucial for its interaction with biological targets.

Antitumor Activity

Research has indicated that derivatives of 3,8-diazabicyclo[3.2.1]octanes exhibit significant antitumor activity. For instance, a study focused on N(3/8)-disubstituted variants demonstrated growth-inhibitory effects against various tumor cell lines, particularly leukemia and solid tumors. Compound 2a from this series exhibited an IC50 value in the low micromolar range, indicating potent activity against cancer cells .

Antibacterial Properties

The compound has also been studied for its antibacterial properties. A review highlighted the efficacy of diazabicyclo[3.2.1]octane derivatives as β-lactamase inhibitors, which are critical in combating antibiotic resistance . These compounds showed promising activity against strains such as Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects.

CompoundTarget BacteriaMIC (mg/dm³)
Compound 15Pseudomonas aeruginosa<0.125
Compound 18Acinetobacter baumannii0.5

Neuroprotective Effects

The neuroprotective potential of this compound class has also been explored, particularly concerning monoamine oxidase (MAO) inhibition, which is relevant for neurodegenerative diseases . Certain derivatives have shown selective inhibition against MAO-B with enhanced efficacy compared to traditional inhibitors.

The biological activities of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of β-lactamases and MAO enzymes, which play roles in bacterial resistance and neurotransmitter metabolism.
  • Cell Cycle Interference : Its derivatives have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis.
  • Synergistic Effects : When combined with other antibiotics like meropenem, these compounds exhibit synergistic antibacterial effects against resistant strains .

Case Studies

Several studies have documented the biological efficacy of this compound:

  • Study on Antitumor Activity : A series of N(3/8)-disubstituted 3,8-diazabicyclo[3.2.1]octanes were synthesized and tested against various cancer cell lines. The results indicated that certain compounds had IC50 values significantly lower than those of existing treatments .
  • Antibacterial Efficacy Study : Research demonstrated that specific derivatives effectively inhibited β-lactamase enzymes in resistant bacterial strains, showcasing their potential as novel therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane, and what are their key intermediates?

  • Methodological Answer: The synthesis typically involves multi-step procedures starting from dimethyl meso-2,5-dibromoadipate. Key steps include cyclization via nucleophilic substitution and hydrogenolysis for debenzylation. For example, cis-dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate is reacted with benzylamine to form 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione, followed by reduction and pyridinyl substitution . Alternative routes use 3-oxidopyrazinium intermediates undergoing 1,3-dipolar cycloaddition with acrylates to yield the bicyclic core .

Q. How is the structural conformation of 3,8-diazabicyclo[3.2.1]octane derivatives characterized experimentally?

  • Methodological Answer: X-ray crystallography is critical for resolving the bicyclic framework and substituent orientations. For instance, the crystal structure of 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane revealed a chair-like conformation for the bicyclic system, with substituents influencing torsional angles . NMR (¹H/¹³C) and IR spectroscopy further validate bond connectivity and functional groups.

Q. What biological targets are associated with 3,8-diazabicyclo[3.2.1]octane derivatives?

  • Methodological Answer: These compounds exhibit high affinity for nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α7 subtypes, due to structural mimicry of epibatidine. In vitro binding assays (e.g., radioligand displacement using [³H]cytisine) and electrophysiological studies on transfected HEK293 cells are standard for evaluating receptor interactions .

Advanced Research Questions

Q. How can computational methods optimize the pharmacological profile of 3,8-diazabicyclo[3.2.1]octane derivatives?

  • Methodological Answer: Quantum mechanical calculations (e.g., DFT) and molecular docking predict binding modes to nAChRs or µ-opioid receptors. For example, conformational analysis of 3,8-diazabicyclo[3.2.1]octane derivatives compared to morphine revealed similar spatial arrangements of nitrogen atoms, explaining µ-opioid receptor agonism . MD simulations assess stability of ligand-receptor complexes, guiding substituent modifications for enhanced selectivity.

Q. What experimental strategies resolve contradictions in cytotoxicity data across in vitro and in vivo models?

  • Methodological Answer: Discrepancies may arise from metabolic stability or tissue-specific uptake. Parallel assays using LNCaP/PC3 prostate cancer cells and xenograft mouse models are recommended. For instance, 3,6-diazabicyclo[3.3.1]heptane showed in vitro cytotoxicity but required pharmacokinetic optimization (e.g., PEGylation) to improve in vivo efficacy . LC-MS/MS quantifies compound bioavailability in plasma/tissues to correlate dosing with activity.

Q. What are the challenges in scaling up multi-step syntheses of 3,8-diazabicyclo[3.2.1]octane derivatives?

  • Methodological Answer: Key issues include low yields in cyclization steps and purification of stereoisomers. Process optimization using flow chemistry (e.g., continuous hydrogenation) or enzymatic resolution (e.g., lipase-mediated chiral separation) improves efficiency. Huang et al. achieved scalability by replacing toxic solvents (e.g., DCM) with ethyl acetate and optimizing catalyst loading (Pd/C, 5 wt%) .

Key Research Gaps and Future Directions

  • Stereochemical Control : Enantioselective syntheses remain underdeveloped; chiral catalysts (e.g., BINOL-phosphoric acids) could address this.
  • In Vivo Neurotoxicity : Long-term rodent studies are needed to assess CNS toxicity of high-affinity nAChR agonists.

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